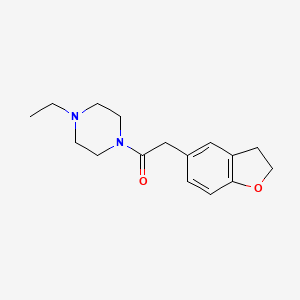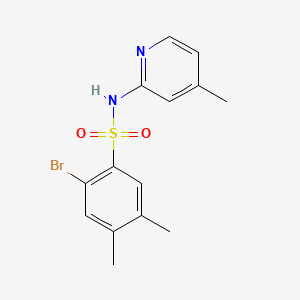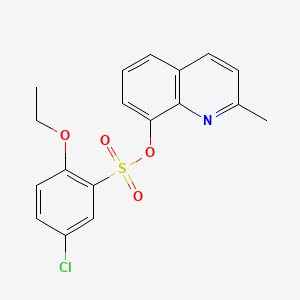![molecular formula C18H13FN2O B13370614 2-(4-fluorophenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B13370614.png)
2-(4-fluorophenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-fluorophenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one is a heterocyclic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorophenyl group and a pyrroloquinoline core in this compound makes it a potential candidate for various pharmacological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and 2-methylquinoline.
Condensation Reaction: The 4-fluoroaniline undergoes a condensation reaction with 2-methylquinoline in the presence of a suitable catalyst, such as palladium or copper, to form an intermediate compound.
Cyclization: The intermediate compound then undergoes cyclization to form the pyrroloquinoline core. This step may involve the use of a cyclizing agent, such as phosphorus oxychloride or polyphosphoric acid.
Final Product Formation:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(4-fluorophenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydro derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学的研究の応用
2-(4-fluorophenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antileishmanial agent.
Biological Studies: It is used in research related to its biological activities, such as antimicrobial and anticancer properties.
Pharmacological Research: The compound is investigated for its potential therapeutic effects in various diseases, including cancer and infectious diseases.
作用機序
The mechanism of action of 2-(4-fluorophenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in cellular processes, such as DNA synthesis and cell signaling pathways.
Pathways Involved: It may inhibit key enzymes, leading to the disruption of cellular functions and ultimately causing cell death in pathogenic organisms or cancer cells.
類似化合物との比較
Similar Compounds
2-methylquinoline: A precursor in the synthesis of the target compound, known for its biological activities.
Quinoline N-oxide derivatives: Oxidized forms of quinoline derivatives with potential biological activities.
Substituted quinoline derivatives: Compounds with various functional groups attached to the quinoline core, exhibiting diverse pharmacological properties.
Uniqueness
2-(4-fluorophenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one is unique due to the presence of the fluorophenyl group and the pyrroloquinoline core, which contribute to its distinct biological activities and potential therapeutic applications.
特性
分子式 |
C18H13FN2O |
|---|---|
分子量 |
292.3 g/mol |
IUPAC名 |
2-(4-fluorophenyl)-9-methyl-3H-pyrrolo[3,4-b]quinolin-1-one |
InChI |
InChI=1S/C18H13FN2O/c1-11-14-4-2-3-5-15(14)20-16-10-21(18(22)17(11)16)13-8-6-12(19)7-9-13/h2-9H,10H2,1H3 |
InChIキー |
QDUVTOHJQFAYJZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=NC3=CC=CC=C13)CN(C2=O)C4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-methyl-2-{[4-(4-propylphenyl)-1-piperazinyl]methyl}-1H-benzimidazole](/img/structure/B13370535.png)
![N-(5-chloropyridin-2-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13370542.png)
![N-[1-(4-chlorophenyl)ethyl]-1-(4-methyl-1,2,3,5-cyclohexatetraen-1-yl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13370544.png)
![3-(1-benzofuran-2-yl)-6-[(E)-2-(2-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370550.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B13370554.png)

![methyl 2-{4-[3-(12H-quinoxalino[2,3-b][1,4]benzoxazin-12-yl)propyl]-1-piperazinyl}phenyl ether](/img/structure/B13370558.png)
![Tert-butyl 1-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}-3-methylbutylcarbamate](/img/structure/B13370565.png)
![N-[2-(2-hydroxyethoxy)ethyl]-2-(6-methoxy-2-naphthyl)propanamide](/img/structure/B13370578.png)

![6-(1,3-Benzodioxol-5-yl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370584.png)

![4-amino-6-(4-chlorophenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-5-pyrimidinecarbonitrile](/img/structure/B13370607.png)
![1,4-Bis[(4-methylphenyl)methyl]-1,2,4-triazol-4-ium](/img/structure/B13370610.png)
